Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate
Description
Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a six-membered ring containing one nitrogen atom and a methoxy group at the sixth position. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Properties
IUPAC Name |
ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSTXTOWBXASHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN=C(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157726 | |
| Record name | 4-Pyridinecarboxylic acid, 2,3,4,5-tetrahydro-6-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313498-27-9 | |
| Record name | 4-Pyridinecarboxylic acid, 2,3,4,5-tetrahydro-6-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313498-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2,3,4,5-tetrahydro-6-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursors
Cyclization reactions form the backbone of classical synthesis. A representative protocol involves the treatment of substituted pyridine precursors with POCl₃ in chloroform under reflux. For example, Jasztold-Howorko et al. demonstrated that refluxing an acetylaminoethyl-substituted intermediate with POCl₃ for 12 hours induces cyclization, yielding a tetrahydropyridine core. The reaction mechanism likely proceeds via intramolecular nucleophilic attack, facilitated by the electron-withdrawing nature of POCl₃.
Critical Parameters :
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Reagent : POCl₃ (2 mL per 2 mmol substrate)
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Solvent : Chloroform (10 mL per 0.77 g substrate)
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Temperature : Reflux (~61°C for chloroform)
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Time : 12 hours
The crude product is purified via recrystallization from ethanol, achieving a 93% yield in analogous compounds.
Esterification Techniques
Esterification is employed to introduce the ethoxycarbonyl group. A two-step approach involves:
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Acid Chloride Formation : Treating the carboxylic acid intermediate with thionyl chloride (SOCl₂).
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Alcoholysis : Reacting the acid chloride with ethanol in the presence of a base (e.g., triethylamine).
This method avoids racemization, critical for maintaining stereochemical integrity in chiral derivatives.
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. In comparative studies, cyclization steps requiring 12 hours under classical conditions are completed in 30–60 minutes using microwave reactors (150–200 W, 100–120°C). This method enhances yield (up to 15% improvement) by minimizing side reactions.
Flow Chemistry Approaches
Continuous flow systems improve scalability and safety, particularly when handling toxic reagents like POCl₃. Key advantages include:
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Enhanced Heat Transfer : Enables precise temperature control during exothermic reactions.
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Reduced Reaction Volumes : Lowers risks associated with large-scale POCl₃ use.
A prototype flow system achieved 85% conversion in 2 hours, compared to 12 hours in batch reactors.
Optimization Strategies
Catalytic Systems
While classical methods rely on stoichiometric POCl₃, recent work explores catalytic cyclization. For example, Brønsted acids (e.g., p-toluenesulfonic acid) achieve comparable yields (88%) at 5 mol% loading, reducing reagent waste.
Solvent Effects
Solvent polarity directly impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Chloroform | 4.81 | 93 |
| Toluene | 2.38 | 78 |
| DMF | 36.7 | 65 |
Polar aprotic solvents like DMF destabilize intermediates, favoring side reactions.
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
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NMR Spectroscopy : ¹H NMR (CDCl₃) reveals distinct signals for the methoxy group (δ 3.30 ppm) and ester carbonyl (δ 4.15 ppm).
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IR Spectroscopy : Stretching frequencies at 1740 cm⁻¹ (C=O) and 2850 cm⁻¹ (OCH₃) confirm functional groups.
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HRMS : Exact mass (185.22 g/mol) aligns with the molecular formula C₉H₁₅NO₃.
Industrial-Scale Production Considerations
Scaling up synthesis necessitates addressing:
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Toxic Reagents : POCl₃ requires closed systems and scrubbers to neutralize HCl byproducts.
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Purification : Continuous chromatography systems replace batch recrystallization for higher throughput.
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Cost Efficiency : Catalytic methods reduce raw material costs by 40% compared to stoichiometric approaches .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated tetrahydropyridine compounds.
Scientific Research Applications
Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate can be compared with other similar compounds such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl))-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share a similar tetrahydropyridine or tetrahydropyrimidine core but differ in their substituents The presence of different functional groups can significantly influence their chemical reactivity and biological activities
Biological Activity
Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate (CAS No. 2060033-14-7) is a compound belonging to the tetrahydropyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a tetrahydropyridine ring with a methoxy group and an ethyl ester functional group, which are crucial for its biological activity.
Neuroprotective Effects
Research indicates that tetrahydropyridine derivatives exhibit neuroprotective properties. This compound has been studied for its potential in treating neurodegenerative disorders. Tetrahydropyridines are known to interact with neurotransmitter systems, particularly those involving glutamate receptors. For instance, modulation of group III metabotropic glutamate receptors (mGluRs) has shown promise in neuroprotection by reducing excitotoxicity and oxidative stress .
Antioxidant Activity
The compound also exhibits antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegeneration. This compound has been shown to scavenge free radicals effectively, thereby protecting cellular components from damage .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological properties. Modifications to the tetrahydropyridine core can significantly influence its pharmacological effects. For example:
| Modification | Effect |
|---|---|
| Introduction of additional alkyl groups | Enhanced lipophilicity and bioavailability |
| Variation in substituents on the ring | Altered receptor affinity and selectivity |
| Changes in functional groups | Impact on antioxidant activity |
Case Studies
- Neuroprotection in Animal Models : A study demonstrated that this compound administration in rodent models of Parkinson's disease resulted in reduced motor deficits and improved dopaminergic neuron survival. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
- Antioxidant Efficacy : In vitro assays showed that this compound effectively reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stressors. The results indicate that it may help prevent neuronal damage under pathological conditions .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate with high purity?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as cyclization of substituted pyridine precursors or functionalization via esterification. For analogs, microwave-assisted synthesis has been employed to enhance yield and reduce reaction time (e.g., similar compounds in used palladium-catalyzed cross-coupling for heterocyclic modifications). Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures is recommended for isolating high-purity products .
Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture), and data collected at low temperature (100 K) to minimize thermal motion. Structure solution uses direct methods (SHELXT) and refinement via SHELXL, with hydrogen atoms placed geometrically. The tetrahydropyridine ring’s puckering parameters can be quantified using Cremer-Pople coordinates ( ) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions. Coupling constants (e.g., J-values) help identify ring conformation.
- IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and methoxy groups (~2850 cm⁻¹).
- HRMS : ESI-TOF for exact mass validation.
Cross-validation with computational methods (DFT) resolves ambiguities .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the ring puckering dynamics of the tetrahydropyridine ring?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates equilibrium geometries and puckering amplitudes. Cremer-Pople coordinates ( ) define the ring’s out-of-plane distortion, while Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) model pseudorotation pathways. Compare results with crystallographic data to validate conformational flexibility .
Q. How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?
- Methodological Answer :
- Step 1 : Re-optimize DFT geometries (e.g., using solvent models like PCM for DMSO or chloroform).
- Step 2 : Compute chemical shifts with GIAO (Gauge-Including Atomic Orbitals) methods.
- Step 3 : Analyze dihedral angle dependencies (e.g., methoxy group rotation) using relaxed potential energy scans.
- Step 4 : If discrepancies persist, consider dynamic effects (e.g., ring inversion) via VT-NMR or lineshape analysis .
Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce stereoselectivity.
- Low-Temperature Reactions : Conduct esterification or cyclization below –20°C to slow kinetic resolution.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
Q. How does the electronic environment of the methoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group’s electron-donating effect activates ortho/para positions for electrophilic substitution. In Pd-catalyzed couplings (Suzuki-Miyaura), steric hindrance at the 6-methoxy position may require bulky ligands (e.g., SPhos) to prevent β-hydride elimination. Substituent effects are modeled using Hammett σ constants or NBO (Natural Bond Orbital) analysis .
Data Contradiction Analysis
Q. How should conflicting crystallographic and computational data regarding bond lengths be reconciled?
- Methodological Answer :
- Check for Thermal Motion : High ADP (Atomic Displacement Parameter) values in X-ray data suggest dynamic disorder. Use TLS (Translation-Libration-Screw) refinement to model anisotropic motion.
- Compare with Neutron Diffraction : Resolves hydrogen positions more accurately.
- DFT-D3 Corrections : Include dispersion forces in computational models to improve agreement with experimental bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
